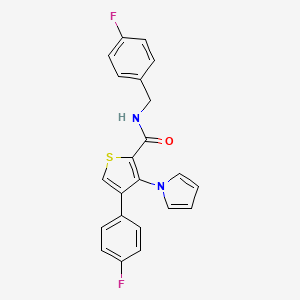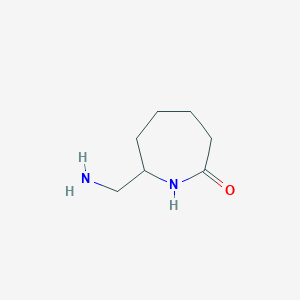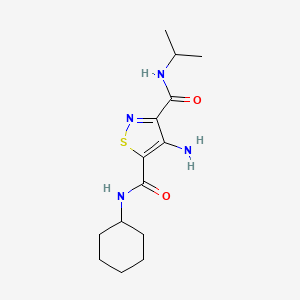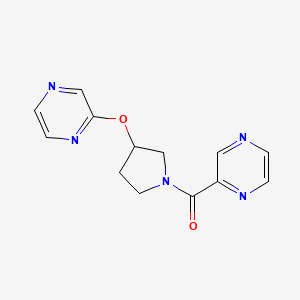
N-(4-fluorobenzyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorobenzyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide, commonly known as "compound X," is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine. This compound belongs to the class of thiophene-based compounds, which have been shown to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
作用機序
The mechanism of action of compound X is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. In cancer research, compound X has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is responsible for cell growth and survival. In inflammation research, compound X has been shown to inhibit the activity of the NF-κB pathway, which is responsible for the production of pro-inflammatory cytokines. In neurological research, compound X has been shown to enhance the activity of the NMDA receptor, which is involved in learning and memory.
Biochemical and Physiological Effects
Compound X has been shown to have various biochemical and physiological effects in the body. In cancer research, compound X has been shown to induce apoptosis, inhibit angiogenesis, and suppress tumor growth. In inflammation research, compound X has been shown to suppress the production of pro-inflammatory cytokines and reduce inflammation. In neurological research, compound X has been shown to improve cognitive function and memory retention.
実験室実験の利点と制限
One of the advantages of using compound X in lab experiments is its high potency and specificity. It has been shown to have a strong inhibitory effect on various signaling pathways, making it a valuable tool for studying the mechanisms of disease. However, one of the limitations of using compound X in lab experiments is its potential toxicity. It has been shown to have cytotoxic effects on some cell lines, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the research on compound X. One direction is to explore its potential applications in the treatment of other diseases, such as autoimmune disorders and infectious diseases. Another direction is to investigate its pharmacokinetics and pharmacodynamics in vivo, which will provide valuable information on its safety and efficacy. Additionally, further research is needed to fully understand the mechanism of action of compound X and its interaction with other signaling pathways in the body.
Conclusion
In conclusion, compound X is a promising chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of compound X in the treatment of various diseases and to explore its safety and efficacy in vivo.
合成法
The synthesis of compound X involves the reaction of 4-fluorobenzylamine with 4-fluorobenzaldehyde to form an imine intermediate, which is then reacted with 3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid to yield compound X. The reaction is carried out in the presence of a catalyst and under controlled conditions to ensure high yield and purity of the product.
科学的研究の応用
Compound X has been extensively studied for its potential applications in medicine. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. In cancer research, compound X has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, compound X has been shown to suppress the production of pro-inflammatory cytokines, which are responsible for the inflammatory response. In neurological research, compound X has been shown to improve cognitive function and memory retention.
特性
IUPAC Name |
4-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]-3-pyrrol-1-ylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F2N2OS/c23-17-7-3-15(4-8-17)13-25-22(27)21-20(26-11-1-2-12-26)19(14-28-21)16-5-9-18(24)10-6-16/h1-12,14H,13H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFWCSSKNBSJNOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(SC=C2C3=CC=C(C=C3)F)C(=O)NCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorobenzyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-methoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide](/img/structure/B2923167.png)


![N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2923174.png)

![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-cyclohexyl-N-methylacetamide](/img/structure/B2923179.png)
![N-{4-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]phenyl}but-2-ynamide](/img/structure/B2923182.png)
![(Z)-4-(N,N-dimethylsulfamoyl)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2923183.png)
![5-{6-chloro-2H-[1,3]dioxolo[4,5-g]quinolin-7-yl}-3-cyclopropyl-1-methanesulfonyl-4,5-dihydro-1H-pyrazole](/img/structure/B2923184.png)
![8-methoxy-2-(thiomorpholin-4-ylcarbonyl)-N-[4-(trifluoromethoxy)phenyl]quinolin-4-amine](/img/structure/B2923185.png)
![Ethyl 1-[2-[[(E)-3-(2-chloropyridin-4-yl)prop-2-enoyl]amino]ethyl]imidazole-4-carboxylate](/img/structure/B2923186.png)